1-Oleoyl-2-linoleoyl-rac-glycerol
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Overview
Description
1-Oleoyl-2-linoleoyl-rac-glycerol is a diacylglycerol, a type of glycerolipid, that contains oleic acid at the sn-1 position and linoleic acid at the sn-2 position. This compound is significant in lipid biochemistry and has been found in various food products, such as raw and dry-cured Iberian ham.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with oleic acid and linoleic acid. The reaction typically involves heating glycerol with a mixture of oleic acid and linoleic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using glycerol derived from natural sources, such as vegetable oils or animal fats. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-linoleoyl-rac-glycerol can undergo various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst.
Hydrolysis: Hydrolysis can be performed using aqueous acid or base.
Major Products Formed:
Oxidation: Formation of oxo-derivatives and hydroperoxides.
Reduction: Production of reduced forms of the fatty acids.
Hydrolysis: Release of free fatty acids and glycerol.
Scientific Research Applications
1-Oleoyl-2-linoleoyl-rac-glycerol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a model compound for studying lipid metabolism and the role of diacylglycerols in cellular processes. Additionally, it is used in the development of food products to understand the impact of different fatty acid compositions on texture, stability, and nutritional value.
Mechanism of Action
The mechanism by which 1-oleoyl-2-linoleoyl-rac-glycerol exerts its effects involves its interaction with enzymes and receptors involved in lipid metabolism. It can act as a substrate for lipases, leading to the release of free fatty acids, which can then be utilized in various metabolic pathways. The compound also influences membrane fluidity and signaling pathways related to lipid metabolism.
Comparison with Similar Compounds
1,2-Dioleoyl-rac-glycerol
1,2-Dilinoleoyl-rac-glycerol
1,2-Dipalmitoyl-rac-glycerol
1,2-Distearoyl-rac-glycerol
Properties
Molecular Formula |
C39H70O5 |
---|---|
Molecular Weight |
619.0 g/mol |
IUPAC Name |
(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3 |
InChI Key |
BLZVZPYMHLXLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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